molecular formula C7H5BrFN3O B15236742 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Cat. No.: B15236742
M. Wt: 246.04 g/mol
InChI Key: LLHDEVYFBDYVND-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base or catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include substituted triazolopyridines, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Flubromazolam: A triazolobenzodiazepine with similar structural features but different pharmacological properties.

    Bromazolam: Another triazolobenzodiazepine with bromine and methyl groups but lacking the fluorine atom.

    Desmethyletizolam: A triazolobenzodiazepine derivative with different substitution patterns.

Uniqueness

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is unique due to its specific combination of bromine, fluorine, and methyl groups attached to the triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H5BrFN3O

Molecular Weight

246.04 g/mol

IUPAC Name

6-bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C7H5BrFN3O/c1-11-7(13)12-3-4(8)2-5(9)6(12)10-11/h2-3H,1H3

InChI Key

LLHDEVYFBDYVND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

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